![molecular formula C8H7N3OS B1427824 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1248209-05-3](/img/structure/B1427824.png)
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
“2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is a compound with the CAS Number: 754159-15-4 . It has a molecular weight of 121.14 . The compound is colorless to yellow and can be in liquid, semi-solid, solid, or lump form .
Molecular Structure Analysis
The InChI code for “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” is 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 . This provides a representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” has a molecular weight of 121.14 . It is colorless to yellow and can be in liquid, semi-solid, solid, or lump form . The storage temperature is recommended to be at refrigerator levels .
Scientific Research Applications
Chemical Synthesis and Biological Activity
Knoevenagel Condensation Products in Anticancer Agent Development : Knoevenagel condensation plays a pivotal role in synthesizing biologically active molecules, particularly in developing anticancer agents. Utilizing different pharmacophoric aldehydes, including pyrazole, this reaction generates compounds that exhibit remarkable anticancer activities by targeting various cancer-related proteins and DNA. The synthesis of these compounds is a testament to the versatile applications of Knoevenagel condensation in medicinal chemistry, offering insights into structure-activity relationships and potential drug interactions (Tokala, Bora, & Shankaraiah, 2022).
Chemistry of Dicyanomethylene Pyrazolines : The chemical structure of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives exhibit significant reactivity, making it a foundational element for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, and others. This reactivity fosters the development of heterocyclic compounds and dyes, showcasing the compound's potential as a versatile building block in heterocyclic and dye synthesis (Gomaa & Ali, 2020).
Methyl Substituted Pyrazoles in Medicinal Chemistry : Methyl substituted pyrazoles, a subset of the pyrazole family, are recognized for their wide spectrum of biological activities, underscoring their significance in medicinal chemistry. The synthesis of these compounds and their medical significance reveal the breadth of applications in pharmaceuticals, highlighting the importance of this chemical structure in developing new medicinal leads (Sharma et al., 2021).
Synthesis and Applications in Heterocyclic Chemistry
Pyrazole as a Pharmacophore in Heterocyclic Chemistry : Pyrazole, considered a pharmacophore, is integral to many biologically active compounds and serves as a versatile synthon in organic synthesis. Its derivatives exhibit a wide range of biological activities, making it a valuable template in combinatorial and medicinal chemistry. The synthesis of pyrazole appended heterocyclic skeletons showcases the molecule's utility in extending heterocyclic system categories and designing biologically active agents (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis of Pyrazole Derivatives : The synthesis of biologically active molecules containing pyrazole moiety via multicomponent reactions (MCRs) demonstrates the molecule's central role in developing therapeutic agents. These syntheses, focused on pot, atom, and step economy, yield compounds with various biological activities, reflecting the molecule's significance in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-4-6(2-10-11)8-9-3-7(5-12)13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPGVNFVPEAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.